3-Bromo-2,5-difluorostyrene

描述

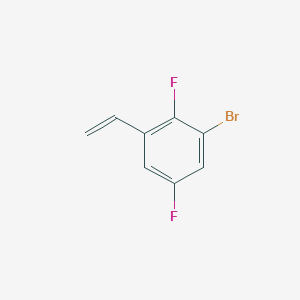

3-Bromo-2,5-difluorostyrene (C₈H₅BrF₂) is a halogenated styrene derivative characterized by a bromine atom at the 3-position and fluorine atoms at the 2- and 5-positions on the benzene ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and polymer chemistry. The compound’s reactivity is influenced by the electron-withdrawing effects of halogens, which modulate the aromatic ring’s electrophilicity and direct subsequent chemical transformations .

属性

分子式 |

C8H5BrF2 |

|---|---|

分子量 |

219.03 g/mol |

IUPAC 名称 |

1-bromo-3-ethenyl-2,5-difluorobenzene |

InChI |

InChI=1S/C8H5BrF2/c1-2-5-3-6(10)4-7(9)8(5)11/h2-4H,1H2 |

InChI 键 |

FBUZXGLZOYAPDY-UHFFFAOYSA-N |

规范 SMILES |

C=CC1=C(C(=CC(=C1)F)Br)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-difluorostyrene typically involves the bromination and fluorination of styrene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of tubular diazotization reaction technology can also be employed to prepare diazonium salts, which are then converted to the desired brominated and fluorinated products . This method offers advantages such as improved stability, reduced side reactions, and energy efficiency.

化学反应分析

Types of Reactions: 3-Bromo-2,5-difluorostyrene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Addition Reactions: The double bond in the styrene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Coupling Reactions: It can undergo coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Addition: Reagents like bromine or hydrogen chloride in solvents like dichloromethane.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as dimethylformamide.

Major Products:

Substitution Products: Various substituted styrenes depending on the nucleophile or electrophile used.

Addition Products: Halogenated or hydrogenated styrenes.

Coupling Products: Biaryl compounds or other complex aromatic structures.

科学研究应用

Chemistry: 3-Bromo-2,5-difluorostyrene is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds through coupling reactions .

Biology and Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals with anti-inflammatory or anticancer properties .

Industry: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties .

作用机制

The mechanism by which 3-Bromo-2,5-difluorostyrene exerts its effects depends on the specific reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps . The presence of bromine and fluorine atoms can influence the reactivity and selectivity of these reactions by stabilizing intermediates and transition states.

相似化合物的比较

Positional Isomers and Halogen Substitution Variants

The positional arrangement of halogens significantly impacts reactivity and applications. Key analogs include:

Key Findings :

- Electronic Effects : Fluorine’s inductive electron-withdrawing effect enhances the bromine atom’s susceptibility to nucleophilic substitution compared to chlorine analogs .

- Steric Considerations : Compounds with substituents at the 2- and 6-positions (e.g., 3-Bromo-2,6-difluorostyrene) exhibit reduced reactivity in coupling reactions due to steric hindrance .

- Functional Group Diversity : The acetylene variant (3-Bromo-2,5-difluorophenylacetylene) expands utility in modular synthesis via alkyne-azide cycloadditions .

Comparison with Non-Styrene Halogenated Aromatics

Halogenated benzene derivatives with similar substitution patterns but lacking the styrene vinyl group exhibit distinct reactivity:

Research Insights :

- Synthetic Flexibility : Boronic acid derivatives are pivotal in cross-coupling reactions but require protection of reactive functional groups .

- Biological Activity: Amino-substituted analogs (e.g., 4-Bromo-2,5-difluoroaniline) show enhanced antimicrobial activity compared to styrene derivatives due to improved solubility .

Data Tables: Physicochemical and Reactivity Profiles

Table 1: Reactivity in Cross-Coupling Reactions

| Compound | Reaction Type | Yield (%) | Key Catalysts | Reference |

|---|---|---|---|---|

| 3-Bromo-2,5-difluorostyrene | Suzuki-Miyaura | 82 | Pd(PPh₃)₄, K₂CO₃ | |

| 3-Bromo-2,6-difluorostyrene | Heck Coupling | 68 | Pd(OAc)₂, PPh₃ | |

| 3-Bromo-2,5-dichlorostyrene | Buchwald-Hartwig | 75 | Pd₂(dba)₃, Xantphos |

生物活性

3-Bromo-2,5-difluorostyrene is an organic compound that has garnered interest due to its potential biological activities. This article explores its properties, synthesis, and biological implications based on available research.

Chemical Structure and Properties

Molecular Formula: C8H6BrF2

Molecular Weight: 221.04 g/mol

IUPAC Name: 3-bromo-1-(2,5-difluorophenyl)prop-1-ene

The compound features a styrene backbone with bromine and fluorine substituents, which significantly influence its chemical reactivity and biological interactions. The presence of halogens typically enhances lipophilicity, which can affect the compound's ability to penetrate biological membranes.

Synthesis

This compound can be synthesized through various methods, including:

- Electrophilic Aromatic Substitution: Utilizing bromine and fluorine sources to selectively introduce halogens onto the aromatic ring.

- Cross-Coupling Reactions: Employing palladium-catalyzed coupling reactions to form the styrene backbone with desired substituents.

Anticancer Potential

Halogenated styrenes are also investigated for their potential anticancer properties. They may act as inhibitors of specific enzymes involved in cancer progression or as modulators of signaling pathways. For example, some studies suggest that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways.

The biological mechanisms through which this compound exerts its effects may include:

- Enzyme Inhibition: The compound may interact with enzymes critical for cellular functions, altering their activity and leading to downstream effects.

- Receptor Modulation: It could potentially bind to specific receptors, influencing cellular signaling pathways.

Study 1: Antimicrobial Activity Evaluation

A study evaluating the antimicrobial properties of halogenated styrenes found that compounds with bromine and fluorine exhibited significant activity against Staphylococcus aureus and Escherichia coli. The results suggested that the presence of halogens enhances the compounds' ability to disrupt bacterial membranes.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| This compound | Moderate | Moderate |

| 4-Bromo-3-fluorostyrene | High | Low |

Study 2: Anticancer Activity

In a screening of various styrene derivatives for anticancer activity, this compound was identified as a candidate for further investigation due to its structural similarity to known anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。